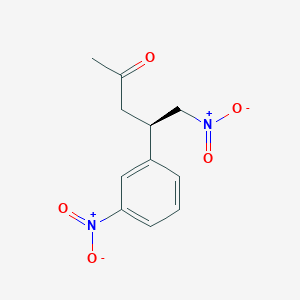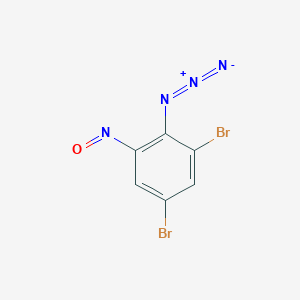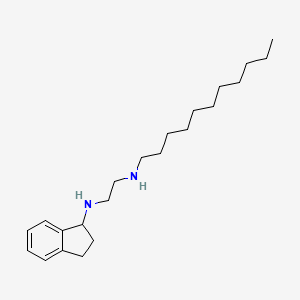
N~1~-(2,3-Dihydro-1H-inden-1-yl)-N~2~-undecylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-Dihydro-1H-inden-1-yl)-N~2~-undecylethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indane Moiety: The indane structure can be synthesized through the hydrogenation of indene in the presence of a suitable catalyst.
Attachment of the Undecyl Chain: The undecyl chain can be introduced through a nucleophilic substitution reaction using an appropriate alkyl halide.
Linking with Ethane-1,2-diamine: The final step involves the condensation of the indane and undecyl intermediates with ethane-1,2-diamine under controlled conditions, often using a dehydrating agent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(2,3-Dihydro-1H-inden-1-yl)-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
N~1~-(2,3-Dihydro-1H-inden-1-yl)-N~2~-undecylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and antiproliferative effects.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research due to its antiproliferative properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N1-(2,3-Dihydro-1H-inden-1-yl)-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, such as kinases, which play a crucial role in cellular processes like growth and proliferation. The compound may also interfere with signaling pathways involved in cell cycle regulation, leading to its antiproliferative effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,3-dihydro-1H-inden-1-yl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide
- 2,3-Dihydro-1H-inden-2-ylhydrazine mesylate
- 2,3-Dihydro-1H-inden-5-ylhydrazine hydrochloride
Uniqueness
N~1~-(2,3-Dihydro-1H-inden-1-yl)-N~2~-undecylethane-1,2-diamine is unique due to its specific structural configuration, which combines an indane moiety with an undecyl chain and an ethane-1,2-diamine linker. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
627522-38-7 |
|---|---|
Formule moléculaire |
C22H38N2 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
N'-(2,3-dihydro-1H-inden-1-yl)-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C22H38N2/c1-2-3-4-5-6-7-8-9-12-17-23-18-19-24-22-16-15-20-13-10-11-14-21(20)22/h10-11,13-14,22-24H,2-9,12,15-19H2,1H3 |
Clé InChI |
CBDDMSLMEHNNQK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCNCCNC1CCC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




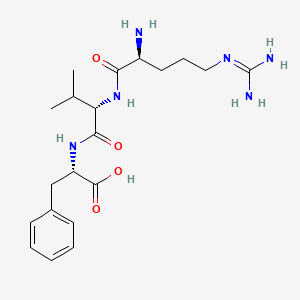
![(2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol](/img/structure/B14231291.png)
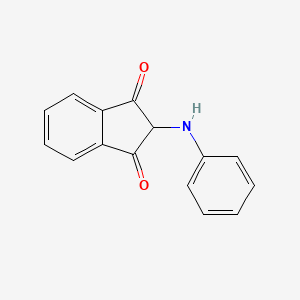
![(1H-Indol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B14231311.png)
![3-[4-(2,6-dichloro-phenyl)-piperidin-1-ylmethyl]-2-phenyl-1H-indole](/img/structure/B14231314.png)

![(7R)-7-[(4-methoxyphenyl)methoxy]oct-2-enal](/img/structure/B14231322.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14231326.png)


